molecular formula C11H18N2O3 B1381239 tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 1803571-82-5

tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B1381239
CAS No.: 1803571-82-5
M. Wt: 226.27 g/mol
InChI Key: FBLFHEQOJHWNMY-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate: is a heterocyclic compound with the molecular formula C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 g/mol . This compound is part of the diazabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure that includes nitrogen atoms. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

Tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of substituted pyrrolo[2,3-b]pyridines, which are known to suppress toxic endoplasmic reticulum stress . The nature of these interactions often involves binding to specific active sites on enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to suppress toxic endoplasmic reticulum stress, which can have downstream effects on cell survival and function . This compound can modulate the expression of genes involved in stress responses, thereby altering cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing toxic endoplasmic reticulum stress. At higher doses, toxic or adverse effects may be observed

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues or cellular compartments can influence its activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent . The reaction conditions often include room temperature and a sealed environment to prevent contamination and degradation of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison: While these compounds share a similar bicyclic structure, tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is unique due to the presence of an oxo group at the 3-position. This structural difference can significantly impact its chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLFHEQOJHWNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 3
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 4
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

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